molecular formula C10H10N2O3S2 B12223224 5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione

5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione

Cat. No.: B12223224
M. Wt: 270.3 g/mol
InChI Key: QDKKBUZCNKLPNQ-UHFFFAOYSA-N
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Description

5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione is a complex heterocyclic compound. It features a unique structure that includes sulfur, nitrogen, and oxygen atoms within a tricyclic framework. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfur or nitrogen derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-8,11lambda6-dithia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-11,11-dione is unique due to its specific arrangement of sulfur, nitrogen, and oxygen atoms within a tricyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

8-methoxy-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide

InChI

InChI=1S/C10H10N2O3S2/c1-15-7-2-3-8-9(6-7)16-10-11-17(13,14)5-4-12(8)10/h2-3,6H,4-5H2,1H3

InChI Key

QDKKBUZCNKLPNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3CCS(=O)(=O)N=C3S2

Origin of Product

United States

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